molecular formula C12H17NO4S B2715720 Methyl 4-(butane-1-sulfonamido)benzoate CAS No. 892878-71-6

Methyl 4-(butane-1-sulfonamido)benzoate

Cat. No. B2715720
CAS RN: 892878-71-6
M. Wt: 271.33
InChI Key: JPOBDMZEQJKVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(butane-1-sulfonamido)benzoate” is a chemical compound with the CAS Number: 892878-71-6. It has a molecular weight of 271.34 and its IUPAC name is methyl 4-[(butylsulfonyl)amino]benzoate .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(butane-1-sulfonamido)benzoate” is C12H17NO4S . The InChI Code is 1S/C12H17NO4S/c1-3-4-9-18(15,16)13-11-7-5-10(6-8-11)12(14)17-2/h5-8,13H,3-4,9H2,1-2H3 .

Scientific Research Applications

Novel Nanosized N-sulfonated Brönsted Acidic Catalyst

A novel nano-sized N-sulfonic acid, characterized by various analytical methods, was prepared and efficiently used to promote the one-pot synthesis of hexahydroquinolines via a four-component condensation process under solvent-free conditions. This catalyst demonstrated excellent yields in short reaction times and could be reused several times without losing its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Composite NF Membranes for Desalination

Research into the synthesis and characterization of novel polymers blended with polysulfone to create composite nanofiltration (NF) membranes revealed significant potential for desalination applications. These membranes demonstrated hydrophilic properties, salt rejection capabilities, and resistance across a wide pH range, offering insights into the development of more efficient desalination processes (Padaki et al., 2013).

Phase Equilibria and Modeling of Ionic Liquid Solutions

The phase behavior of N-butyl-4-methylpyridinium-based ionic liquids with various solvents was studied, providing valuable data for the design of separation processes and the characterization of new compounds. This work highlights the importance of understanding the phase behavior of ionic liquids for their application in different chemical processes (Domańska, Królikowski, Ramjugernath, Letcher, & Tumba, 2010).

Organocatalysis by Aprotic Imidazolium Zwitterion

An imidazole-based zwitterionic salt was found to be an efficient organocatalyst for regioselective ring-opening of aziridines by various nucleophiles, showcasing the potential of using zwitterionic compounds in organic synthesis. This methodology is applicable to gram-scale synthesis, indicating its practical utility in chemical synthesis (Chakraborty Ghosal et al., 2016).

Safety and Hazards

The safety data sheet (SDS) for “Methyl 4-(butane-1-sulfonamido)benzoate” is available . It’s important to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection. If swallowed, it’s advised to call a poison center or doctor .

properties

IUPAC Name

methyl 4-(butylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-4-9-18(15,16)13-11-7-5-10(6-8-11)12(14)17-2/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOBDMZEQJKVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(butane-1-sulfonamido)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(butane-1-sulfonamido)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(butane-1-sulfonamido)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(butane-1-sulfonamido)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(butane-1-sulfonamido)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(butane-1-sulfonamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.